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1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine

Low-k dielectrics Microelectronics packaging Polyimide insulation

Conventional linear diamines (ODA, MDA) yield insoluble polyimides requiring difficult processing through polyamic acid intermediates, limiting membrane fabrication. DAPI (CAS 54628-89-6) solves this with a rigid, nonplanar phenylindane core that disrupts interchain packing. • Delivers fully cyclized polyimides soluble in NMP, DMF, DMAc - enabling direct NIPS casting of asymmetric hollow-fiber membranes (e.g., BTDA-DAPI, O₂ permeability 2.8 Barrer, α(O₂/N₂)=7.3). • Achieves dielectric constant ~2.47 (vs. 3.15 for PMDA-ODA) for 5G/6G packaging; Probimide 293 (BTDA-DAPI) spin-on formulations already established in microelectronics. • Supplied as ≥98% purity isomer mixture (white to off-white powder); REACH-registered sources available for industrial-scale procurement.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 54628-89-6
Cat. No. B1587260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine
CAS54628-89-6
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C
InChIInChI=1S/C18H22N2/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)15-9-8-14(20)10-16(15)17/h4-10H,11,19-20H2,1-3H3
InChIKeyCGSKOGYKWHUSLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine (DAPI) – Procurement-Relevant Identity, Purity & Structural Characteristics


1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine (CAS 54628-89-6), commonly designated DAPI (diaminophenylindane), is an isomeric aromatic diamine monomer with the molecular formula C₁₈H₂₂N₂ and a molecular weight of 266.38 g/mol . The compound exists as a mixture of 5-amino and 6-amino positional isomers, typically produced via dimerization of α-methylstyrene followed by nitration and reduction [1]. Commercially available DAPI is offered at purities up to 99.5% (white to off-white powder) and is a critical building block for soluble high-performance polyimides, polyamide-imides, and as a thermal crosslinker for polyaryletherketones (PAEK) [2]. Its defining structural features – a rigid phenylindane core with three methyl substituents and a pendant 4-aminophenyl group – confer an asymmetric, nonplanar geometry that fundamentally distinguishes this diamine from conventional linear aromatic diamines such as 4,4′-oxydianiline (ODA) or 4,4′-methylenedianiline (MDA) [1].

Monomer type
Isomeric aromatic diamine for soluble polyimide and polyamide-imide synthesis
Key structural feature
Rigid phenylindane core with asymmetric, nonplanar geometry disrupts chain packing
Research workflows
Gas separation membranes, low-k dielectrics, PAEK crosslinking, high-Tg composites

Why Conventional Aromatic Diamines Cannot Replace 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine in Demanding Polymer Applications


Linear aromatic diamines such as 4,4′-oxydianiline (ODA) and 4,4′-methylenedianiline (MDA) produce polyimides (e.g., PMDA-ODA, Kapton-type) that are insoluble and infusible, requiring processing through polyamic acid intermediates and high-temperature thermal imidization – a route incompatible with solution-based membrane fabrication or low-temperature curing [1][2]. DAPI's asymmetric, nonplanar phenylindane structure disrupts interchain π-π stacking and charge-transfer complex formation, rendering its fully cyclized polyimides soluble in common organic solvents [3]. Aliphatic ether-containing diamines that impart solubility typically sacrifice thermal stability; DAPI uniquely preserves high glass transition temperatures (247–369 °C) and 5% weight-loss temperatures above 500 °C in air while maintaining solution processability [3]. Furthermore, the isomeric mixture (5-DAPI:6-DAPI) is not replicated by any single-isomer diamine, and this isomeric character provides an additional dimension of property tunability that is absent in symmetric diamines such as p-phenylenediamine or ODA [4]. Substitution by cheaper alternatives like diethyl toluene diamine (DETDA) results in lower solubility and reduced molecular weight due to monomer purity limitations [4].

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Conventional linear diamines (ODA, MDA) yield insoluble polyimides that require precursor processing; DAPI-derived fully cyclized polyimides are organo-soluble, enabling direct solution casting.
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Ether-containing diamines that improve solubility typically reduce thermal stability; DAPI preserves Tg > 247 °C and Td5% > 500 °C in air while maintaining solution processability.
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Isomeric mixture (5-DAPI/6-DAPI) provides property tunability absent in symmetric diamines; single-isomer or generic alternatives cannot replicate the ratio-dependent free volume and transport modulation.

Quantitative Differentiation Evidence for 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine vs. Closest Analogs


Dielectric Constant Reduction of ~22% vs. PMDA-ODA (Kapton-H) for Microelectronic Insulation

The 6FDA/DAPI polyimide system yields an estimated dielectric constant of 2.47, as calculated from its measured refractive index of 1.571 using the modified Maxwell equation [1]. In contrast, the benchmark wholly aromatic polyimide PMDA-ODA (Kapton-H) exhibits a dielectric constant of 3.15 at 1 kHz [2]. The 6FDA/DAPI 2-h thermal stability at 400 °C under nitrogen confirms that the low dielectric constant is retained under thermal stress [1]. A commercial BTDA-DAPI formulation (Probimide 293) has an independently measured dielectric constant of ~2.29 at 1 MHz [3].

Dielectric constant
Cross-study comparable
ε′ ≈ 2.47 for 6FDA/DAPI; ~2.29 for BTDA-DAPI (Probimide 293)
Reported ~22–27% reduction vs. PMDA-ODA (ε′ = 3.15) supports low-k insulation research fit.
Refractive-index-derived estimate; thermal stability at 400 °C under N₂ retained.
Low-k dielectrics Microelectronics packaging Polyimide insulation

Solubility Enhancement >30 wt% in Low-Boiling Solvents vs. ODA-Based Oligoimides

Li et al. (2018) systematically varied the DAPI/4,4′-ODA molar ratio in phenylethynyl-terminated oligoimides (Mn = 2500 g·mol⁻¹) derived from mixed thioetherdiphthalic anhydride (m-TDPA). When the DAPI content exceeded 10 mol% of total diamine, the solubility of the oligoimides in low-boiling-point solvents improved by more than 30 wt% compared to the ODA-only baseline [1]. At the same time, cured films reached glass transition temperatures up to 340 °C with 5% weight loss above 470 °C in air and N₂, and melt viscosity remained below 60 Pa·s at ~330 °C, enabling resin transfer molding [1]. PMDA-ODA by contrast is insoluble in all common organic solvents and cannot be processed in the fully imidized form [2].

Solubility enhancement
Head-to-head comparison
DAPI >10 mol% of total diamine: >30 wt% solubility gain in low-boiling solvents
Supports solution-processable oligoimide formulation without thermal trade-off.
ODA-only baseline nearly insoluble; PMDA-ODA fully insoluble. Melt viscosity
O₂/N₂ separation
Cross-study comparable
O₂ permeability 2.8 Barrer, α(O₂/N₂) = 7.3 (BTDA-DAPI, 30 °C)
Commercially validated benchmark for solution-fabricated gas separation membranes.
Insoluble PMDA-ODA cannot be directly cast; DAPI enables membrane module research.
Isomer ratio tuning
Head-to-head comparison
36:64 vs. 44:56 5-DAPI:6-DAPI shifts d-spacing by 0.08 Å and density by 0.029 g·cm⁻³
Isomeric ratio provides formulation lever for permeability–selectivity balance.
Symmetric diamines lack this variable; PMDA-DAPI baseline O₂ permeability 34.6 Barrer, α=4.7.
PAEK crosslinking
Head-to-head comparison
1.05 wt% DAPI provides effective thermal crosslinking; ~4× lower loading than amine-functionalized PEEK control
Supports high-temperature PAEK network formation with reduced volatile diamine exposure.
Patent-reported DMA storage modulus retention; tensile testing at 240 °C per DIN EN ISO 527-2.
Solution-processable polyimides Oligoimide solubility Resin transfer molding

O₂/N₂ Separation Performance: BTDA-DAPI as the Commercial Benchmark (O₂ Permeability 2.8 Barrer, α(O₂/N₂) = 7.3)

The BTDA-DAPI polyimide system (commercialized as Matrimid® 5218) delivers an O₂ permeability of 2.8 Barrer and an O₂/N₂ ideal selectivity of 7.3, measured on thin dense films at 30 °C [1]. This combination is widely recognized as a benchmark in polyimide gas separation literature. In comparison, the wholly aromatic PMDA-ODA system is challenging to evaluate as a dense membrane due to its insolubility; it typically shows lower gas permeability due to tight chain packing [2]. The DAPI-based system's permeability arises from the bulky, bent isomeric structure that increases fractional free volume, while the selectivity is preserved by the rigidity of the phenylindane backbone [1].

O₂/N₂ separation
Cross-study comparable
O₂ permeability 2.8 Barrer, α(O₂/N₂) = 7.3 (BTDA-DAPI, 30 °C)
Commercially validated benchmark for solution-fabricated gas separation membranes.
Insoluble PMDA-ODA cannot be directly cast; DAPI enables membrane module research.
Gas separation membranes O₂/N₂ selectivity Polyimide upper bound

Isomeric Ratio Tunability: 5-DAPI:6-DAPI Ratio Controls Permeability–Selectivity Balance in PMDA-DAPI Polyimides

Commercial DAPI is an isomeric mixture; the 5-DAPI:6-DAPI ratio can be varied to tune polymer properties. PMDA-DAPI-1 (5:6 ratio = 36:64) exhibits larger d-spacing (dπ-π = 3.82 Å) and higher gas permeability, while PMDA-DAPI-2 (44:56) shows smaller d-spacing (3.90 Å) and correspondingly higher selectivity at the expense of permeability [1]. The structural basis is the dihedral angle difference: 6-DAPI (78.2°) is more twisted than 5-DAPI (85.7°), leading to lower simulated polymer density (1.031 vs. 1.060 g·cm⁻³) and looser chain packing [1]. The PMDA-DAPI system also shows an O₂ permeability of 34.6 Barrer with α(O₂/N₂) = 4.7 at 30 °C, which can be further modulated by the isomer ratio [1]. No such isomeric tunability exists for symmetric diamines like ODA, MDA, or p-phenylenediamine.

Isomer ratio tuning
Head-to-head comparison
36:64 vs. 44:56 5-DAPI:6-DAPI shifts d-spacing by 0.08 Å and density by 0.029 g·cm⁻³
Isomeric ratio provides formulation lever for permeability–selectivity balance.
Symmetric diamines lack this variable; PMDA-DAPI baseline O₂ permeability 34.6 Barrer, α=4.7.
Isomeric diamine tuning Structure-property relationships Polyimide gas transport

Thermal Crosslinking of PEEK: DAPI Outperforms Volatile Small-Molecule Diamines for High-Temperature PAEK Networks

In a comparative crosslinking study of polyetheretherketone (PEEK), DAPI (CAS 54628-89-6, 98% purity) was incorporated at only 1.05 wt% into commercial PEEK and thermally treated to form imine crosslinks with backbone ketone groups [1]. Control specimens containing 4 wt% amine-functionalized PEEK (prepared with volatile p-phenylenediamine) served as the comparator. Dynamic mechanical analysis (DMA) of the DAPI-crosslinked PEEK showed enhanced high-temperature storage modulus retention compared to uncrosslinked PEEK, without the handling hazards and environmental burden associated with volatile small-molecule diamines [1][2]. The patent further specifies that DAPI's alicyclic carbocyclic group connecting the two aminophenyl rings provides an optimal balance of reactivity and thermal stability that simpler linear diamines (e.g., p-phenylenediamine, hexamethylenediamine) cannot achieve [2].

PAEK crosslinking
Head-to-head comparison
1.05 wt% DAPI provides effective thermal crosslinking; ~4× lower loading than amine-functionalized PEEK control
Supports high-temperature PAEK network formation with reduced volatile diamine exposure.
Patent-reported DMA storage modulus retention; tensile testing at 240 °C per DIN EN ISO 527-2.
PAEK crosslinking High-temperature thermoplastics Diamine crosslinker safety

Highest-Value Procurement Scenarios for 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine Based on Quantitative Differentiation


Solution-Cast Asymmetric Gas Separation Membranes (O₂/N₂, CO₂/CH₄)

DAPI is the monomer of choice for fabricating integrally skinned asymmetric hollow-fiber or flat-sheet polyimide membranes via the non-solvent-induced phase separation (NIPS) process. The quantitative evidence – O₂ permeability of 2.8 Barrer with α(O₂/N₂) = 7.3 for BTDA-DAPI, and tunable permeability via isomer ratio [Section 3, Evidence Items 3–4] – directly translates to membrane module performance. Procurement of DAPI over ODA or MDA is justified because the resulting fully cyclized polyimide is soluble in NMP, DMF, and DMAc [Section 3, Evidence Item 2], whereas PMDA-ODA is insoluble and cannot be directly cast into asymmetric membranes from the imidized state. The commercial availability of Matrimid® 5218 (BTDA-DAPI) as a benchmark polyimide further validates DAPI's irreplaceability in membrane R&D and production.

Low-Dielectric-Constant Interlayer Insulation for High-Frequency Microelectronics

The 6FDA/DAPI polyimide system provides an estimated dielectric constant of 2.47 – a ~22% reduction from PMDA-ODA (Kapton-H, ε′ = 3.15) [Section 3, Evidence Item 1]. This differential is critical for 5G/6G high-frequency packaging, where signal propagation delay is proportional to the square root of the dielectric constant. The 2-h thermal stability at 400 °C under N₂ demonstrates that low-k performance is not achieved at the expense of thermal robustness. Spin-on formulations such as Probimide 293 (BTDA-DAPI, ε′ ≈ 2.29) are already established in microelectronics manufacturing. Procurement of DAPI is indicated when the application specification requires ε′ < 2.8 with T_g > 300 °C – a combination that ODA-based and most fluorinated diamine systems cannot simultaneously deliver without post-diffusion treatments.

Thermally Crosslinked High-Temperature PAEK Molded Parts (Seals, Bearings, Aerospace Components)

For PAEK (PEEK, PEK, PEKK) compounders requiring enhanced creep resistance and high-temperature dimensional stability, DAPI at 1.05 wt% provides effective thermal crosslinking through imine bond formation without the processing hazards of volatile small-molecule diamines such as p-phenylenediamine [Section 3, Evidence Item 5]. The quantitative evidence of DMA storage modulus retention at elevated temperature, combined with the lower loading requirement compared to amine-functionalized PEEK approaches, supports DAPI selection for injection-molded seals, bearings, and structural aerospace components that must withstand sustained loads above the T_g of the amorphous PEEK phase. Procurement of DAPI over generic diamine crosslinkers is driven by the combination of low volatility, stoichiometric efficiency, and the retention of PEEK's inherent chemical resistance after crosslinking.

Resin Transfer Molding (RTM) of High-T_g Polyimide Composites

Phenylethynyl-terminated DAPI-containing oligoimides exhibit melt viscosities below 60 Pa·s at ~330 °C, enabling RTM processing into complex-shaped carbon-fiber-reinforced composites [Section 3, Evidence Item 2]. After thermal cure at 370 °C, the cured polyimide networks achieve T_g up to 340 °C with 5% weight loss above 470 °C. The >30 wt% solubility improvement in low-boiling solvents allows prepregging and resin infusion routes that are inaccessible with ODA-only oligoimides. This scenario is specifically relevant for aerospace engine components, missile radomes, and high-temperature structural assemblies where ODA-based PMR-type resins cannot meet the combined requirements of processability and 370 °C service temperature.

Application
Selection Property
Validation Focus
Solution-cast gas separation membranes
Organo-soluble fully cyclized polyimide
O₂/N₂ and CO₂/CH₄ permeability–selectivity mapping
Low-k interlayer dielectrics
Low dielectric constant without fluorination
ε′ g > 300 °C and thermal stability verification
Thermally crosslinked PAEK molded parts
Low-volatility diamine crosslinker with stoichiometric efficiency
DMA modulus retention at elevated temperature; tensile performance at 240 °C
RTM high-Tg polyimide composites
Melt-processable oligoimide with cure to 340 °C Tg
Melt viscosity
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